3-(hydroxymethyl)-1H-pyrazol-4-ol
Description
Contextualization of Pyrazole (B372694) Derivatives in Organic Chemistry
Pyrazoles are aromatic heterocyclic compounds that have been the subject of intense research for over a century. nih.govmdpi.com Their inherent structural features, including the ability to act as both hydrogen bond donors and acceptors, contribute to their diverse chemical reactivity and biological applications. globalresearchonline.net Pyrazole derivatives are integral components in numerous pharmaceuticals, demonstrating anti-inflammatory, analgesic, anticancer, and antimicrobial properties. ontosight.ainih.govglobalresearchonline.net Notable examples include the anti-inflammatory drug celecoxib (B62257) and the antipsychotic agent CDPPB. royal-chem.comnih.gov Beyond medicine, pyrazole derivatives are utilized in agrochemicals as pesticides and herbicides and in material science for the development of conductive polymers and fluorescent materials. royal-chem.comglobalresearchonline.net
The synthesis of pyrazole derivatives is a well-established field, with common methods including the condensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov Modern synthetic strategies often focus on improving efficiency and selectivity through methods like multicomponent reactions and transition-metal catalysis. researchgate.netorganic-chemistry.org
Significance of Hydroxymethyl Functionality in Pyrazole Scaffolds
The introduction of a hydroxymethyl group (-CH₂OH) onto the pyrazole ring significantly influences the molecule's chemical and physical properties. This functional group can participate in hydrogen bonding, which can affect solubility, crystal packing, and interactions with biological targets. nih.gov The hydroxymethyl group can also serve as a synthetic handle for further chemical modifications, allowing for the creation of a diverse library of related compounds. rsc.org For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. These transformations open up avenues for creating new molecules with potentially enhanced biological activities or material properties. In some reported pyrazole-containing compounds, the hydroxymethyl group has been identified as an important binding element in interactions with biological macromolecules. nih.gov
Overview of Research Trajectories in 3-(Hydroxymethyl)-1H-pyrazol-4-ol Chemistry
While specific research on this compound is not as abundant as for other pyrazole derivatives, the existing literature on related structures provides a roadmap for potential research directions. Current research on functionalized pyrazoles is heavily focused on their application in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor ligands. researchgate.netnih.gov The combination of the pyrazole core, a known pharmacophore, with the reactive hydroxymethyl and hydroxyl groups makes this compound an interesting candidate for biological screening and as a scaffold for the synthesis of new bioactive molecules.
Future research will likely involve the development of efficient and regioselective synthetic routes to this compound and its derivatives. Investigations into its coordination chemistry with various metal ions could also be a fruitful area of exploration, given the known ability of pyrazoles to act as ligands. rsc.org Furthermore, computational studies could be employed to predict the compound's properties and guide the design of new derivatives with specific applications in mind.
Properties
CAS No. |
2308682-20-2 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Hydroxymethyl 1h Pyrazol 4 Ol and Its Core Pyrazole Derivatives
Classical Cycloaddition and Cyclocondensation Routes
Classical methods for pyrazole (B372694) synthesis predominantly involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative. These methods, particularly the Knorr pyrazole synthesis and its variations, have been the cornerstone of pyrazole chemistry for over a century.
Synthesis via 1,3-Diketone and Hydrazine Derivatives
The condensation of 1,3-diketones with hydrazines is a fundamental and widely used method for the preparation of pyrazoles. organic-chemistry.org This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical diketones and substituted hydrazines can sometimes be a challenge, potentially leading to a mixture of isomers.
A general one-pot synthesis allows for the rapid formation of pyrazoles from ketones and acid chlorides, which generate the 1,3-diketone in situ. This is followed by the addition of hydrazine to complete the cyclization. organic-chemistry.org This method is highly efficient and tolerates a variety of functional groups. organic-chemistry.org
Table 1: One-Pot Synthesis of Pyrazoles from In Situ Generated 1,3-Diketones
| Reactant 1 (Ketone) | Reactant 2 (Acid Chloride) | Reagent | Solvent | Product | Yield (%) |
| Acetophenone (B1666503) | Benzoyl chloride | 1. LiHMDS 2. Hydrazine | Toluene | 3,5-Diphenyl-1H-pyrazole | 95 |
| Propiophenone | Acetyl chloride | 1. LiHMDS 2. Hydrazine | Toluene | 3-Methyl-5-phenyl-1H-pyrazole | 88 |
Data sourced from Organic Letters, 2006, 8, 2675-2678. organic-chemistry.org
Preparation from Beta-Keto Esters and Hydrazine Derivatives
The reaction of β-keto esters with hydrazines is another classical and highly versatile method for synthesizing pyrazole derivatives, specifically pyrazolones (5-hydroxypyrazoles). banglajol.infoorientjchem.org The reaction typically involves the initial formation of a hydrazone at the keto group, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl, with subsequent elimination of an alcohol.
For instance, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) in ethanol (B145695) at elevated temperatures yields 3-methyl-1H-pyrazol-5(4H)-one. banglajol.infoorientjchem.org This reaction is often exothermic and proceeds to give a crystalline product upon cooling. banglajol.info
Table 2: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |
| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | 60 | 3-Methyl-1H-pyrazol-5(4H)-one |
Data sourced from Oriental Journal of Chemistry, 2015, 31(4), 2369-2374. orientjchem.org
Cyclization of 1,3-Dimethyl-5-pyrazolone (B118827) Precursors
While the direct synthesis of 3-(hydroxymethyl)-1H-pyrazol-4-ol from 1,3-dimethyl-5-pyrazolone is not a standard transformation, pyrazolones are versatile intermediates. The C4 position of the pyrazolone (B3327878) ring is nucleophilic and can undergo various electrophilic substitution reactions, such as formylation or hydroxymethylation, which could be precursors to the target molecule. However, specific examples of direct conversion to a 4-hydroxy derivative with a C3-hydroxymethyl group are not readily found.
Reaction with Ethyl Acetoacetate
The reaction of ethyl acetoacetate with hydrazine derivatives is a cornerstone in pyrazole synthesis, typically leading to pyrazolone structures. banglajol.infocabidigitallibrary.orgresearchgate.net For example, reacting ethyl acetoacetate with hydrazine hydrate in absolute alcohol at 50°C produces 3-methyl-1H-pyrazole-5(4H)-one. cabidigitallibrary.org This foundational reaction can be a starting point for further functionalization.
Table 3: Synthesis of 3-Methyl-1H-pyrazole-5(4H)-one from Ethyl Acetoacetate
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product |
| Ethyl Acetoacetate | Hydrazine hydrate | Absolute Alcohol | 50 | 3-methyl-1H-pyrazole-5(4H)-one |
Data sourced from an article on the synthesis of new indole (B1671886) derivatives containing a pyrazole moiety. cabidigitallibrary.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
One-Pot Three-Component Syntheses
Three-component reactions offer a convergent and efficient route to polysubstituted pyrazoles. scispace.comchemistryviews.org A notable example is the one-pot synthesis of functionalized pyrazoles from a β-diketone, an arylglyoxal, and an arylhydrazone, catalyzed by p-toluenesulfonic acid (p-TsOH). chemistryviews.org This method allows for the creation of a diverse library of pyrazole derivatives with good yields and a broad substrate scope. chemistryviews.org
Another example involves the condensation of dimedone, pyrazol-5-amines, and isatins in aqueous media to produce 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones. scispace.comresearchgate.net This reaction highlights the utility of MCRs in constructing complex heterocyclic systems under environmentally benign conditions. scispace.comresearchgate.net
Table 4: Three-Component Synthesis of Pyrimido[4,5-b]quinolines
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent |
| 6-Amino-1,3-dimethyluracil | Aldehydes | Cyclic 1,3-diketones | p-TSA | Water |
Data sourced from a study on the one-pot three-component synthesis of functionalized pyrimido[4,5-b]quinolines. researchgate.net
Utilizing Aldehydes, Tosylhydrazine, and Terminal Alkynes
A highly efficient, one-pot, three-component procedure allows for the preparation of 3,5-disubstituted 1H-pyrazoles. This method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by a cycloaddition reaction with terminal alkynes. rsc.org This approach is noted for its tolerance of various functional groups and its effectiveness with sterically hindered substrates, consistently affording the desired pyrazole products in good yields. rsc.org The reaction sequence typically begins with the in situ formation of a tosylhydrazone from the aldehyde and tosylhydrazine, which then undergoes a [3+2] cycloaddition with the terminal alkyne to construct the pyrazole ring.
Another related approach involves the reaction of terminal alkynes with n-BuLi, followed by the addition of aldehydes. The subsequent treatment with molecular iodine and then hydrazines yields 3,5-disubstituted pyrazoles with high regioselectivity. organic-chemistry.org
Incorporating Enaminones and Hydrazines
The reaction between enaminones and hydrazines is a cornerstone of pyrazole synthesis, offering a versatile route to a wide array of substituted pyrazoles. researchgate.netmdpi.com A particularly relevant method for the synthesis of compounds structurally related to this compound involves the regiochemical control of the cyclocondensation reaction between β-enamino diketones and arylhydrazines. This control enables one-pot procedures for the highly regioselective synthesis of either 3,5-disubstituted 4-formyl-N-arylpyrazoles or 3,5-disubstituted 4-hydroxymethyl-N-arylpyrazoles. nih.gov Strategic structural modifications within the β-enamino diketone system, in conjunction with a Lewis acid carbonyl activator like BF₃, are employed to direct the reaction towards the desired product. nih.gov For instance, the reduction of the formyl group in 4-formylpyrazoles can yield the corresponding 4-hydroxymethyl derivatives.
A flow chemistry approach has also been developed for the two-stage synthesis of pyrazoles from acetophenones. In this process, the acetophenone is first condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate enaminone. This is followed by a second condensation with hydrazine to generate the target pyrazoles. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| β-Enamino diketone | Arylhydrazine | Lewis Acid (BF₃) | 3,5-Disubstituted 4-hydroxymethyl-N-arylpyrazole | - | nih.gov |
| Acetophenone | DMADMF, then Hydrazine | Flow chemistry, 170°C | Substituted Pyrazole | Good | researchgate.net |
| Enaminones | Hydrazines, DMSO, I₂ | Metal-free, cascade reaction | 1,4-Disubstituted pyrazoles | - | nih.gov |
Catalytic and Mechanistically Controlled Synthesis
Catalysis offers powerful tools for the synthesis of pyrazoles, often providing enhanced efficiency, selectivity, and functional group tolerance compared to classical methods.
Palladium-Catalyzed Synthetic Routes
Palladium catalysis is a prominent method for the formation and functionalization of pyrazole rings. One strategy involves the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives to furnish N-arylpyrazoles in high yields. organic-chemistry.org The use of specific ligands, such as tBuBrettPhos, is crucial for the efficiency of this C-N coupling reaction, which tolerates a variety of functional groups and even sterically hindered substrates. organic-chemistry.org
Another powerful palladium-catalyzed approach is the direct C-H bond arylation of the pyrazole core. For instance, using an ester substituent at the C4 position of a pyrazole can act as a removable blocking group, directing arylation specifically to the C5 position. researchgate.net This method utilizes an air-stable, phosphine-free palladium catalyst and an inexpensive base, making it an attractive process for synthesizing 5-arylpyrazole derivatives. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Product Type | Key Feature | Reference |
| Pyrazole derivative | Aryl triflate | Pd(dba)₂ / tBuBrettPhos | N-Arylpyrazole | C-N bond formation | organic-chemistry.orgnih.gov |
| Ethyl 1-methylpyrazole-4-carboxylate | Aryl bromide | Pd(OAc)₂ / KOAc | 5-Arylpyrazole | C5-H bond activation, C4-blocking group | researchgate.net |
| 2H-Azirines | Hydrazones | Pd(OAc)₂ | Polysubstituted pyrazole | Ring-opening reaction | rsc.org |
Iron-Catalyzed Cyclization Processes
Iron catalysis has emerged as a cost-effective and environmentally benign alternative for pyrazole synthesis. An iron-catalyzed route enables the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org This method demonstrates broad substrate scope, allowing for the conversion of a wide range of starting materials into the corresponding pyrazole products. organic-chemistry.org The use of iron catalysts aligns with the principles of green chemistry due to the abundance and low toxicity of iron.
Ruthenium-Catalyzed Hydrogen Transfer Reactions
Ruthenium-catalyzed reactions provide efficient pathways to pyrazole derivatives through hydrogen transfer mechanisms. One such method involves the reaction of 1,3-diols with alkyl hydrazines, which yields 1,4-disubstituted pyrazoles. organic-chemistry.org This process is considered a hydrogen autotransfer reaction, where the diol is oxidized in situ, followed by condensation with the hydrazine and subsequent cyclization and aromatization. A regioselective synthesis of unsymmetrical pyrazoles from β-hydroxy ketones can also be achieved using this catalytic system. organic-chemistry.org
Additionally, ruthenium complexes have been employed in the conversion of propargyl alcohols and hydrazines into pyrazoles. organic-chemistry.org These reactions highlight the versatility of ruthenium catalysts in facilitating various bond-forming and rearrangement cascades to construct the pyrazole core.
| Reactants | Catalyst | Reaction Type | Product | Reference |
| 1,3-Diols, Alkyl hydrazines | Ruthenium complex | Hydrogen Transfer | 1,4-Disubstituted pyrazoles | organic-chemistry.org |
| β-Hydroxy ketones, Alkyl hydrazines | Ruthenium complex | Hydrogen Transfer | Unsymmetrical pyrazoles | organic-chemistry.org |
| Propargyl alcohols, Hydrazines | Ruthenium cyclopentadienone complex | Redox-isomerization / Michael addition cascade | Pyrazoles | organic-chemistry.org |
Metal-Free Synthetic Protocols
In an effort to develop more sustainable synthetic methods, several metal-free protocols for pyrazole synthesis have been established. A notable example is an iodine-mediated, metal-free oxidative C-N bond formation that allows for the regioselective synthesis of a variety of di-, tri-, and tetrasubstituted pyrazoles from readily available α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org This one-pot procedure avoids the need for isolating less stable hydrazone intermediates.
Another innovative metal-free approach involves a cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide (B87167) (DMSO), where DMSO serves as both the C1 source and the reaction medium. nih.gov This reaction, catalyzed by molecular iodine in the presence of Selectfluor, provides 1,4-disubstituted pyrazoles. The scope can be expanded to synthesize 1,3,4-trisubstituted pyrazoles by using aldehydes as alternative C1 building blocks. nih.gov Furthermore, a temperature-controlled divergent synthesis of 1H-pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization has been developed, operating under transition-metal-catalyst- and oxidant-free conditions. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental impact by using less hazardous materials, minimizing waste, and employing energy-efficient methods. nih.govbenthamdirect.com Key strategies include microwave-assisted synthesis and solvent-free reaction conditions. benthamdirect.comtandfonline.com
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. nih.govzu.edu.ly This technique has been successfully applied to the synthesis of various pyrazole derivatives. nih.govnih.govclockss.orgresearchgate.net
In one notable example, a series of pyrazolo[3,4-b]quinolines were synthesized via a one-pot, water-mediated reaction under microwave irradiation. This method involved the condensation of 2-chloroquinoline-3-carbaldehydes with semicarbazide (B1199961) or 2,4-dinitrophenyl hydrazine, demonstrating the potential for aqueous media in microwave-assisted pyrazole synthesis. nih.gov
Another study showcased the solvent-free, microwave-assisted ring-opening of phenyl glycidyl (B131873) ether with various pyrazoles. nih.gov This approach rapidly produced the desired adducts in competitive yields, highlighting the efficiency and sustainability of combining microwave heating with solvent-free conditions. nih.gov For instance, the reaction of 3,5-dimethylpyrazole (B48361) with phenyl glycidyl ether at 120°C for just one minute under microwave irradiation yielded 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol in 51% yield. nih.gov
The synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones has also been achieved through a microwave-assisted, solvent-free cyclization, yielding good to excellent results in short reaction times. clockss.org Furthermore, the synthesis of potassium hydrotris(3,5-dimethyl-1H-pyrazol-1-yl)borate (KTp*), a scorpionate ligand, was optimized using microwave irradiation, resulting in higher yields and shorter reaction times compared to classical reflux methods. zu.edu.ly
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyranopyrazoles
| Method | Catalyst | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional Heating (80°C) | SnCl₂ | 1.4 hours | 80 | nih.gov |
| Microwave Irradiation | SnCl₂ | 25 minutes | 88 | nih.gov |
Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the use of often toxic and volatile organic solvents, leading to reduced waste and environmental pollution. tandfonline.comnih.gov This approach has been effectively utilized in the synthesis of pyrazole derivatives. tandfonline.comresearchgate.net
A notable example is the synthesis of a series of pyrazole derivatives in the presence of tetrabutylammonium (B224687) bromide (TBAB), a commercially available ionic salt, at room temperature under solvent-free conditions. This method produced yields ranging from 75–86%. tandfonline.com The use of a recoverable and reusable catalyst like TBAB further enhances the green credentials of this synthetic route. tandfonline.com
Another solvent-free method involves the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) by grinding 4-chlorophenyl hydrazine and methyl acrylate (B77674) in a ball mill. researchgate.net This mechanochemical approach provides an efficient and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net
The combination of solvent-free conditions with microwave assistance has also proven to be a highly effective strategy. For example, the synthesis of 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl) propane-1,3-dione was achieved using microwave irradiation and K₂CO₃ as a solid support, avoiding hazardous solvents and reducing reaction times while increasing yields. researchgate.net Similarly, the synthesis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones was successfully carried out under solvent-free microwave conditions. clockss.org
Table 2: Solvent-Free Synthesis of Pyrazole Derivatives
| Reactants | Catalyst/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Isocyanides, dialkyl acetylenedicarboxylates, 1,2-dibenzoylhydrazines | Tetrabutylammonium bromide (TBAB), room temperature | 75-86 | tandfonline.com |
| 4-Chlorophenyl hydrazine, methyl acrylate | Ball mill, base | - | researchgate.net |
| 1-(1,3-diphenyl-1H-pyrazol-4-yl)ethanone, 2-hydroxy-substituted phenyl esters | K₂CO₃, microwave irradiation | - | researchgate.net |
| 3-[1-(phenylhydrazono)ethyl]chromen-2-ones | CuO/SBA-15, microwave irradiation | Good to excellent | clockss.org |
Specific Synthesis of 1-(Hydroxymethyl)-pyrazole Derivatives
The synthesis of 1-(hydroxymethyl)-pyrazole derivatives is of particular interest. The structure of (3,5-dimethyl-1H-pyrazol-1-yl)methanol has been determined from single crystals, and its synthesis has been reported in several works. researchgate.net
One approach to synthesizing 1-(hydroxymethyl)-pyrazole derivatives involves the condensation of the corresponding pyrazole with formaldehyde (B43269). For instance, the condensation of one equivalent of 1-(hydroxymethyl)-3,5-dimethylpyrazole or ethyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate with other reagents can be used to prepare more complex bipyrazole structures. researchgate.net
Furthermore, the synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives has been reported as part of a search for potential anticancer agents. nih.gov This highlights the importance of the hydroxymethyl group in the design of biologically active pyrazole compounds. nih.gov
Derivatization and Functionalization Strategies of 3 Hydroxymethyl 1h Pyrazol 4 Ol
Chemical Transformations at the Hydroxymethyl Group
The hydroxymethyl group at the C-3 position of the pyrazole (B372694) ring is a primary alcohol and is amenable to a variety of chemical transformations, including esterification, etherification, and oxidation.
The primary hydroxyl of the hydroxymethyl moiety can be readily converted into esters and ethers to modify the compound's steric and electronic properties.
Esterification is a common strategy for derivatizing hydroxyl groups. In the context of pyrazole chemistry, while direct esterification of a hydroxymethyl group on this specific molecule is not extensively documented, the synthesis of pyrazole esters is a well-established field. researchgate.netresearchgate.net For instance, pyrazole-4-carboxylic acids are often converted to their corresponding esters. researchgate.net A related compound, methyl 1-(hydroxymethyl)-3-nitro-1H-pyrazole-4-carboxylate, has been synthesized, demonstrating the compatibility of the ester group with a hydroxymethyl-substituted pyrazole ring. The esterification of the hydroxymethyl group on 3-(hydroxymethyl)-1H-pyrazol-4-ol could be achieved using standard acylation methods.
Etherification can be accomplished through reactions such as the Williamson ether synthesis. This would involve deprotonating the hydroxymethyl group with a suitable base, followed by reaction with an alkyl halide. The synthesis of 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes from the corresponding hydroxylated pyrazoles demonstrates the feasibility of introducing ether linkages to the pyrazole core. researchgate.net
Table 1: Potential Reagents for Esterification and Etherification
| Transformation | Reagent Class | Specific Examples |
| Esterification | Acid Chlorides, Acid Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride |
| Etherification | Alkyl Halides (with base) | Methyl iodide, Benzyl bromide |
The primary alcohol of the hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid, providing a gateway to a host of further modifications. The choice of oxidizing agent determines the extent of the oxidation. Milder oxidizing agents would yield the corresponding aldehyde, 3-formyl-1H-pyrazol-4-ol, while stronger agents would produce 4-hydroxy-1H-pyrazole-3-carboxylic acid. The synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction of hydrazones is a known method for introducing aldehyde functionalities to the pyrazole ring, indicating that such functional groups are stable on the heterocycle. nih.gov
Table 2: Oxidation Reagents for the Hydroxymethyl Group
| Product | Reagent Type | Examples |
| Aldehyde | Mild Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |
| Carboxylic Acid | Strong Oxidants | Potassium permanganate (B83412) (KMnO4), Jones reagent |
Modifications on the Pyrazole Ring System
The pyrazole ring itself is a key target for functionalization to alter the core structure of the molecule.
Introducing a carboxyl group or other carbonyl derivatives onto the pyrazole ring can significantly alter its chemical properties. While direct carboxylation of the pre-existing ring can be challenging, the synthesis of pyrazole-4-carboxylic acid derivatives is well-documented, often starting from different precursors. google.comgoogle.com For instance, ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate has been synthesized from the reaction of ethyl acetoacetate (B1235776) and 1-formyl-1-methylhydrazine. google.com The decarboxylation of 4-pyrazole-carboxylic acids is also a known transformation, which implies the stability of the carboxylated precursors. google.com
Starting with this compound, the existing hydroxyl group at the 4-position would likely need to be protected before attempting electrophilic substitution reactions to introduce a carbonyl group.
Electrophilic substitution in pyrazoles typically occurs at the 4-position. nih.govresearchgate.netresearchgate.net However, in this compound, this position is already substituted with a hydroxyl group. This hydroxyl group is an activating group and will influence the regioselectivity of further substitutions. Another key position for substitution is the C-5 position. Transition-metal-catalyzed C-H functionalization is a modern approach to introduce various substituents onto the pyrazole ring, often with high regioselectivity. researchgate.netrsc.org The N-H of the pyrazole ring can also be readily substituted, for example, through alkylation reactions. researchgate.net
Halogenation is a fundamental transformation in pyrazole chemistry, providing a handle for further cross-coupling reactions.
The direct halogenation of pyrazoles with reagents like N-halosuccinimides (NXS) typically occurs at the C-4 position. researchgate.netbeilstein-archives.org Given that the 4-position in the target molecule is occupied by a hydroxyl group, direct halogenation at this site is not straightforward. However, dehydroxyhalogenation of 3/5-hydroxypyrazoles using reagents like phosphorus oxychloride is a known method to introduce halogens. researchgate.net It is plausible that the 4-hydroxy group could be converted to a 4-halo group through such a transformation.
Another possibility is the halogenation at the C-5 position. While less common than C-4 halogenation in unsubstituted pyrazoles, the directing effects of the existing hydroxymethyl and hydroxyl groups might facilitate substitution at C-5 under specific conditions.
Table 3: Potential Halogenation Strategies
| Position | Method | Reagents |
| 4-position | Dehydroxyhalogenation | POCl₃, PBr₃ |
| 5-position | Direct Halogenation | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) |
N-Alkylation and N-Acylation Reactions
N-alkylation and N-acylation are fundamental reactions for modifying the pyrazole ring, influencing the compound's electronic and steric properties.
N-Alkylation: The introduction of alkyl groups onto the pyrazole nitrogen can be achieved through various methods. A common approach involves the deprotonation of the pyrazole nitrogen with a base, followed by reaction with an alkyl halide. semanticscholar.org Another effective method utilizes trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst, such as camphorsulfonic acid, to yield N-alkyl pyrazoles. semanticscholar.orgmdpi.com These reactions can sometimes produce a mixture of regioisomers, with steric factors often dictating the major product. mdpi.com The use of crystalline aluminosilicates or aluminophosphates as catalysts for the N-alkylation of pyrazoles with alcohols has also been reported as an industrially viable method. google.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| Pyrazole | Alkyl Halide | Base | N-Alkyl Pyrazole | semanticscholar.org |
| Pyrazole | Trichloroacetimidate | Brønsted Acid (e.g., CSA) | N-Alkyl Pyrazole | semanticscholar.orgmdpi.com |
| Pyrazole | Alcohol | Crystalline Aluminosilicate/Aluminophosphate | N-Alkyl Pyrazole | google.com |
N-Acylation: The introduction of an acyl group to the pyrazole nitrogen is another important functionalization strategy. This is typically achieved by reacting the pyrazole with an acyl chloride or anhydride, often in the presence of a base to neutralize the generated acid.
Formation of Condensed Heterocyclic Systems
The fusion of the pyrazole ring with other heterocyclic or carbocyclic systems leads to the formation of polycyclic frameworks with diverse chemical and potentially biological properties.
Pyrazoloquinolines are a significant class of condensed heterocycles. One of the classical methods for their synthesis is the Friedländer condensation, which involves the reaction of an o-aminocarbonyl compound with a compound containing an active α-methylene group. mdpi.com For instance, the condensation of an appropriately substituted aminopyrazole with an o-halogenobenzaldehyde can yield pyrazoloquinolines. mdpi.com Another approach involves the reaction of aromatic amines with 5-chloro-4-formylpyrazoles. mdpi.com Multicomponent reactions have also gained popularity for the synthesis of these systems. mdpi.com
Beyond pyrazoloquinolines, this compound and its derivatives can serve as building blocks for more complex polycyclic structures. For example, pyrazolo[3,4-b]pyridines can be synthesized from 5-aminopyrazoles and α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.gov The reaction of 3-formylchromones with pyrazole derivatives can lead to the formation of structurally diverse chromone-fused pyrazoles. nih.gov These reactions often proceed through cascade or tandem sequences, allowing for the efficient construction of complex molecular architectures.
Schiff Base Formation and Related Condensations
A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.org They are typically formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.org
The amino group of an aminopyrazole derivative can react with an aldehyde or ketone to form a Schiff base, also known as an imine. This reaction is a versatile method for introducing a wide range of substituents onto the pyrazole core. For example, new Schiff bases have been synthesized from 5-aminopyrazole derivatives and various aldehydes, including 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde and 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. nih.gov The formation of Schiff bases is often catalyzed by a small amount of acid. scielo.org.co These pyrazole-containing Schiff bases have been investigated for their potential biological activities. nih.govchemistryjournal.net
| Pyrazole Derivative | Carbonyl Compound | Product | Reference |
| 5-Aminopyrazole | 1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde | Bis-pyrazole Schiff base | nih.gov |
| 5-Aminopyrazole | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Bis-pyrazole Schiff base | nih.gov |
| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Aromatic amines | Pyrazole Schiff base | scielo.org.co |
| 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one | Sulfanilamide | Schiff base ligand | chemistryjournal.net |
Computational and Theoretical Chemistry of 3 Hydroxymethyl 1h Pyrazol 4 Ol Systems
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems, offering a detailed view of electronic structure and properties. For pyrazole (B372694) derivatives, these methods have been extensively used to predict geometries, vibrational frequencies, and electronic characteristics. researchgate.neteurasianjournals.com
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying pyrazole derivatives. researchgate.netaip.orgresearchgate.net DFT calculations, particularly using the B3LYP functional, have been instrumental in determining the molecular geometry, electronic structure, and vibrational spectra of these compounds. researchgate.netaip.orgresearchgate.net These theoretical studies provide a good correlation with experimental data, validating the accuracy of the computational models. For instance, DFT has been used to investigate the synthesis and properties of various pyrazole derivatives, highlighting its utility in predicting molecular characteristics. aip.orgacs.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule. youtube.com For pyrazole systems, this process involves minimizing the energy of the molecule to determine its equilibrium geometry. researchgate.netaip.org Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. These studies are crucial for understanding the molecule's shape and how it might interact with other molecules. Theoretical calculations have been successfully used to determine the optimized molecular geometry, bond lengths, and bond angles of various pyrazole derivatives. rdd.edu.iq
Vibrational Frequency Analysis
Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the vibrational modes, researchers can assign the absorption bands observed in experimental spectra to specific molecular motions. nih.gov This analysis is valuable for confirming the structure of a synthesized compound. Theoretical vibrational spectra for pyrazole and its derivatives have been shown to be in good agreement with experimental data, aiding in the complete vibrational assignment of the molecules. nih.gov
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its chemical behavior. Computational methods provide valuable descriptors that help in understanding and predicting this reactivity.
HOMO-LUMO Energy Gap (HLG) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap (HLG), is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HLG suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For pyrazole derivatives, the HOMO-LUMO gap has been calculated to understand their electronic properties and reactivity. researchgate.netirjweb.com The distribution of these frontier orbitals also provides insight into the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for predicting how it will interact with other chemical species. uni-muenchen.deresearchgate.netresearchgate.net The MEP map is color-coded, with red typically indicating regions of negative potential (attractive to electrophiles) and blue indicating regions of positive potential (attractive to nucleophiles). uni-muenchen.deresearchgate.net This analysis has been applied to pyrazole derivatives to understand their reactive sites and potential for intermolecular interactions. researchgate.net
Compound Names
| Compound Name |
| 3-(hydroxymethyl)-1H-pyrazol-4-ol |
| Pyrazole |
| 3,5-dimethyl pyrazole |
Interactive Data Table: Calculated Properties of Pyrazole Derivatives
| Derivative | Method | Basis Set | HOMO (eV) | LUMO (eV) | HLG (eV) | Dipole Moment (Debye) |
| Pyrazole | DFT/B3LYP | 6-311+G(d,p) | -6.78 | -0.45 | 6.33 | 2.22 |
| 3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole | DFT/B3LYP | 6-311++G(d,p) | -5.98 | -2.45 | 3.53 | 3.14 |
| N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine | DFT/B3LYP | 6-311G++(d,p) | -6.26 | -0.88 | 5.38 | 4.75 |
Note: The data in this table is derived from various computational studies on pyrazole derivatives and is intended for illustrative purposes. researchgate.netirjweb.com The specific values for this compound would require dedicated calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in atoms and bonds within a molecule. nih.govwikipedia.org It provides a localized, intuitive picture of chemical bonding that aligns with Lewis structures. wikipedia.org This analysis involves a sequence of transformations from the basis atomic orbitals to Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), Natural Bonding Orbitals (NBOs), and finally to Natural Localized Molecular Orbitals (NLMOs). wikipedia.org
The core of NBO analysis lies in its ability to identify the "natural Lewis structure" of a molecule by finding the set of localized one-center (lone pairs) and two-center (bonds) orbitals that best describe the electron density. wikipedia.org For pyrazole derivatives, NBO analysis elucidates the electronic characteristics that govern their properties. Key aspects revealed by NBO analysis include:
Donor-Acceptor Interactions: NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy, E(2), associated with these interactions is a measure of the strength of hyperconjugative and conjugative effects within the molecule. nih.gov In pyrazole systems, significant delocalization can occur from nitrogen lone pairs to vicinal antibonding orbitals, influencing the molecule's geometry and reactivity. wisc.edu
Hybridization and Bond Character: The analysis provides details on the hybridization of atomic orbitals forming a particular bond. For instance, in a C-N bond, the NBO method can determine the specific p-character of the nitrogen hybrid orbital, which can be correlated with bond angles and reactivity. wisc.edu
Atomic Charges and Electron Distribution: NBO analysis calculates natural atomic charges, which offer a more chemically intuitive picture of electron distribution compared to other population analysis schemes. wisc.edu This information is crucial for understanding electrostatic interactions and the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π(C3-C4) | 15.8 | Lone Pair -> Antibond |
| LP(1) N2 | σ(C3-N2) | 5.2 | Lone Pair -> Antibond |
| σ(C4-C5) | σ*(C3-N2) | 2.1 | Bond -> Antibond |
Tautomerism Investigations
Tautomerism is a fundamental concept in the study of pyrazoles, as the position of the proton on the nitrogen atoms of the ring and on side-chain functional groups can significantly alter the molecule's properties.
Annular tautomerism in N-unsubstituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. nih.govrsc.org This process is typically rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions. nih.gov The equilibrium between the two tautomers, for instance, this compound and 5-(hydroxymethyl)-1H-pyrazol-4-ol, is influenced by both internal and external factors. nih.gov
Theoretical calculations have shown that the energy barrier for intramolecular proton transfer is high, suggesting that the exchange is more likely an intermolecular process, possibly mediated by solvent molecules. nih.gov The relative stability of the tautomers is dictated by the electronic nature of the substituents on the pyrazole ring. nih.govmdpi.com
In addition to annular tautomerism, this compound can exhibit tautomerism involving the hydroxyl groups on the side chain and the pyrazole ring. For instance, a proton can transfer from the 4-hydroxyl group to one of the ring nitrogens, leading to a zwitterionic or non-aromatic pyrazolone-type structure. mdpi.comnih.gov
Computational studies, often employing density functional theory (DFT), are crucial for evaluating the relative energies of these different tautomeric forms. researchgate.net These calculations help to predict the most stable tautomer in the gas phase and can be extended to solution-phase studies. researchgate.net Excited-state intramolecular proton transfer (ESIPT) is another area of investigation, where photoexcitation can lead to the formation of a transient tautomer with distinct photophysical properties. nih.gov
The position of the tautomeric equilibrium in pyrazole derivatives is highly sensitive to the electronic properties of the substituents attached to the ring. nih.govrsc.org General trends observed from various studies on substituted pyrazoles include:
Electron-donating groups (EDGs) , such as methyl or amino groups, tend to stabilize the tautomer where the substituent is at the C3 position. nih.govnih.gov This is because EDGs increase the electron density at the adjacent nitrogen, making it a more favorable site for protonation.
Electron-withdrawing groups (EWGs) , such as nitro or carboxyl groups, generally favor the tautomer with the substituent at the C5 position. nih.govmdpi.com These groups decrease the basicity of the adjacent nitrogen, making the other nitrogen the preferred site for the proton.
The interplay of these substituent effects, along with the possibility of intramolecular hydrogen bonding, determines the final tautomeric preference. nih.gov For example, a substituent capable of forming a hydrogen bond with a nearby N-H group can significantly stabilize a particular tautomer. nih.gov
| Substituent | Electronic Effect | Favored Tautomer Position | Reference |
|---|---|---|---|
| -CH3 | Electron Donating | 3-substituted | nih.gov |
| -NH2 | Electron Donating | 3-substituted | nih.gov |
| -NO2 | Electron Withdrawing | 5-substituted | nih.govmdpi.com |
| -COOH | Electron Withdrawing | 5-substituted | mdpi.com |
Solvent Effects in Computational Modeling (e.g., CPCM)
The surrounding solvent environment can have a profound impact on the structure, stability, and reactivity of molecules, particularly for polar compounds like pyrazole derivatives that can engage in hydrogen bonding. nih.gov Computational models that account for solvent effects are therefore essential for obtaining results that are comparable to experimental data in solution.
The Conductor-like Polarizable Continuum Model (CPCM) is a widely used implicit solvation model. nih.gov In CPCM, the solvent is treated as a continuous dielectric medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized dielectric are calculated.
The inclusion of solvent effects via models like CPCM is critical for accurately predicting:
Tautomeric Equilibria: Polar solvents can stabilize more polar or zwitterionic tautomers through dipole-dipole interactions and hydrogen bonding. mdpi.comnih.gov The relative energies of different tautomers can change significantly when moving from the gas phase to a polar solvent. nih.gov
Reaction Pathways and Barriers: Solvent can stabilize transition states and intermediates to different extents, thereby altering reaction rates and mechanisms.
Spectroscopic Properties: The absorption and emission spectra of molecules are often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. CPCM can be used in conjunction with time-dependent DFT (TD-DFT) to predict these spectral shifts.
For this compound, computational modeling with CPCM would be instrumental in understanding how solvents like water, ethanol (B145695), or DMSO influence its tautomeric distribution and potential for intermolecular interactions. nih.gov The dielectric constant of the medium is a key parameter that modulates these transformations. nih.gov
Mechanistic Investigations and Reactivity of 3 Hydroxymethyl 1h Pyrazol 4 Ol
Reaction Mechanism Elucidation
The formation and derivatization of pyrazole (B372694) structures involve several key mechanistic pathways. Understanding these mechanisms is crucial for the targeted synthesis of novel compounds with desired properties.
Cyclization Mechanisms (e.g., 5-aminopyrazole cycle formation)
The synthesis of the pyrazole ring often proceeds through cyclization reactions. For instance, the formation of 5-amino-2,4-dihydro-3H-pyrazol-3-ones can be achieved through the reaction of α-mono- and α,α-disubstituted ethyl cyanoacetates which are converted into carboxyimidate salts. nih.gov These intermediates then react with hydrazine (B178648) hydrate (B1144303), leading to the formation of the aminopyrazolone (B8391566) ring. nih.gov The specific pathway can be influenced by the nature of the substituents and the reaction conditions. One proposed mechanism involves the initial attack of hydrazine at a carbonyl group, followed by an intramolecular cyclization to form the pyrazole ring. nih.govsciforum.net
Another relevant cyclization is the ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism, which has been observed in the reaction of dinitropyrazoles with arylhydrazines. researchgate.net This mechanism involves the initial addition of the nucleophile to an electrophilic carbon of the pyrazole ring, followed by the opening of the pyrazole ring and subsequent re-closure to form a new pyrazole derivative. researchgate.net The regioselectivity of this reaction can be influenced by the substituents on the arylhydrazine. researchgate.net
Knoevenagel Condensation and Pinner Reactions in Synthesis
Knoevenagel Condensation: This reaction is a modification of the aldol (B89426) condensation and involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This method is widely used for the synthesis of various pyrazole derivatives. For example, 3-(trifluoromethyl)-1-(perfluorophenyl)-1H-pyrazol-5(4H)-one derivatives have been synthesized via the Knoevenagel condensation of 2-(perfluorophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one with different aldehydes. rkmmanr.org The reaction can be influenced by various catalysts and conditions, including microwave irradiation and solvent-free approaches. sigmaaldrich.comrkmmanr.org Theoretical studies have been conducted to understand the mechanism, suggesting the involvement of iminium and enolate intermediates. acs.org
Pinner Reaction: The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org These salts are versatile intermediates that can be converted to various functional groups, including esters, amidines, and orthoesters. wikipedia.org This reaction is a key strategy for synthesizing substituted pyrazoles and triazoles. nih.gov For instance, α-mono- and α,α-disubstituted ethyl cyanoacetates can be converted to their corresponding carboxyimidate salts (Pinner salts), which then serve as key intermediates for the synthesis of 5-amino-2,4-dihydro-3H-pyrazol-3-ones. nih.gov The reactivity of the Pinner salt is dependent on the substituents and the nucleophile used in the subsequent reaction. nih.gov
| Reaction Name | Description | Key Intermediates |
| Knoevenagel Condensation | A nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com | β-hydroxy carbonyl compound, enolate, iminium ion. sigmaaldrich.comacs.org |
| Pinner Reaction | Acid-catalyzed reaction of a nitrile with an alcohol. wikipedia.orgorganic-chemistry.org | Imino ester salt (Pinner salt). wikipedia.orgorganic-chemistry.org |
Reactivity of Specific Functional Groups
The chemical behavior of 3-(hydroxymethyl)-1H-pyrazol-4-ol is dictated by the reactivity of its constituent functional groups.
Active Methylene Group Reactivity with Electrophiles
The C4 position of the pyrazole ring in pyrazolones is considered an active methylene group, particularly when flanked by electron-withdrawing groups. rsc.org This position is susceptible to electrophilic substitution. nih.gov Studies on other pyrazole systems, such as 3,5-dimethyl-1-phenyl-1H-pyrazole, have shown that electrophilic attack occurs regioselectively at the C4 atom. researchgate.net This reactivity is a key feature in the derivatization of pyrazolones, allowing for the introduction of various substituents at this position. nih.gov
| Functional Group | Position | Reactivity |
| Active Methylene | C4 | Susceptible to electrophilic substitution. nih.gov |
| Hydroxyl Group | C4 | Nucleophilic, participates in hydrogen bonding and coordination. researchgate.net |
| Hydroxymethyl Group | C3 | Can participate in coordination and other reactions typical of primary alcohols. |
Non Biological Applications of 3 Hydroxymethyl 1h Pyrazol 4 Ol and Its Derivatives
Ligand Chemistry and Coordination Compounds
Pyrazole-based ligands are well-regarded in coordination chemistry for their ability to form a wide array of complexes with diverse geometries and nuclearities. researchgate.netresearchgate.net The specific functionalization of the pyrazole (B372694) ring allows for the fine-tuning of their stereochemical and electronic properties to meet the requirements of particular metal-binding sites. researchgate.net
Formation of Metal Complexes for Catalysis
Derivatives of 3-(hydroxymethyl)-1H-pyrazol-4-ol are instrumental in forming metal complexes that exhibit catalytic activity. The pyrazolate anion, formed by the deprotonation of pyrazole, is a particularly effective bridging ligand, bringing metal centers into close proximity. uninsubria.it This arrangement is crucial for multimetal-centered catalysis, where cooperative effects between metal centers can lead to unique reactivity. uninsubria.it
Tris(pyrazol-1-yl)methane (B1237147) metal complexes, for instance, have been successfully employed as catalysts for the mild oxidative functionalization of alkanes, alkenes, and ketones. epa.gov Research has also shown that pyrazole derivatives can be used in palladium-catalyzed direct arylation reactions, demonstrating their utility in forming C-C bonds, a fundamental process in organic synthesis. researchgate.net Furthermore, the development of pyrazole-based pincer-type ligands has led to significant advancements in creating complexes for various catalytic transformations. nih.gov These complexes often feature protic pyrazole units that are crucial for their catalytic function. nih.gov
| Catalyst Type | Reaction Catalyzed | Key Features | Reference |
|---|---|---|---|
| Tris(pyrazol-1-yl)methane metal complexes | Oxidative functionalization of alkanes, alkenes, and ketones | Homoscorpionate ligands enabling mild reaction conditions. | epa.gov |
| Palladium-catalyzed pyrazoles | Direct arylation reactions | Regioselective C-5 arylation of 4-formylpyrazoles. | researchgate.net |
| Pincer-type pyrazole complexes | Various catalytic transformations including disproportionation of hydrazine (B178648) | Protic pyrazole units essential for reactivity. | nih.gov |
| Mesoporous SiO2-Al2O3 | Synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | Highly efficient and recyclable catalyst for condensation reactions. | jchemlett.com |
Role in Mimicking Enzyme Activity (Catalytic Context)
The structural versatility of pyrazole derivatives allows them to be used in the design of coordination complexes that can mimic the active sites of metalloenzymes. The ability to create specific coordination environments around a metal center is fundamental to replicating the catalytic activity of enzymes. While direct research on this compound in this specific context is not extensively documented, the principles of using pyrazole-based ligands to create biomimetic models are well-established. For instance, polynuclear complexes constructed from pyrazole-based ligands can serve as models for bioinorganic systems. nih.gov A study on novel (1H-pyrazol-4-yl)methanamines reported their evaluation for PI3Kγ enzyme inhibitory potential, highlighting the interaction of pyrazole derivatives with enzyme systems. researchgate.net
Applications in Selective Cation Extraction (e.g., Lithium, Cesium)
A significant application of pyrazole derivatives is in the selective extraction of metal cations, a process critical for resource recovery and purification. Specifically, 4-phosphoryl pyrazolones have emerged as a new class of highly effective ligands for the selective recognition and extraction of lithium ions from aqueous solutions containing other alkali metals like sodium, potassium, and cesium. nih.govnih.gov
These ligands, in the presence of organophosphorus co-ligands such as trioctylphosphine (B1581425) oxide (TOPO), demonstrate a remarkable increase in lithium extraction efficiency. nih.govnih.gov For example, one study reported a lithium extraction efficiency of 78% for a 4-phosphoryl pyrazolone (B3327878) ligand (HL4), significantly higher than the 15% achieved with the industrially used acylpyrazolone. nih.govnih.gov The selectivity is attributed to the formation of stable multinuclear lithium complexes. nih.govnih.gov
Furthermore, these 4-phosphoryl pyrazolones can be utilized in a pH-controlled stepwise separation process to effectively separate lithium from divalent cations like magnesium and calcium. bohrium.comresearchgate.net By adjusting the pH of the aqueous phase, a high degree of separation can be achieved. For instance, at a pH of 6.0, a 94% extraction efficiency for Li+ was observed after Mg2+ and Ca2+ were separated at a lower pH (<5.0). researchgate.net This pH-regulated selectivity offers a promising pathway for lithium recovery from brines and spent lithium-ion batteries. bohrium.comresearchgate.net
| Ligand | Co-ligand | Li+ Extraction Efficiency (%) | Conditions | Reference |
|---|---|---|---|---|
| HL4 (4-phosphoryl pyrazolone) | TOPO | 78 | pH ~8.2 | nih.govnih.gov |
| HL3 (4-phosphoryl pyrazolone) | TOPO | 70 | pH ~8.2 | nih.gov |
| HL2 (4-phosphoryl pyrazolone) | TOPO | 61 | pH ~8.2 | nih.gov |
| Acylpyrazolone HL1 (Industrial standard) | TOPO | 15 | pH ~8.2 | nih.govnih.gov |
| HL4 (4-phosphoryl pyrazolone) | TOPO | 94 | pH 6.0 (after Mg2+/Ca2+ separation) | researchgate.net |
Applications in Materials Science
The inherent properties of pyrazole derivatives make them excellent candidates for the development of advanced materials. mdpi.com Their ability to self-assemble and form ordered structures through coordination with metal ions is particularly valuable.
As Building Blocks for Advanced Materials
Pyrazole-containing compounds are considered important building blocks in the synthesis of a variety of materials. mdpi.com They can be used to construct polynuclear complexes and coordination polymers with diverse topologies. researchgate.netresearchgate.net The functionalization of the pyrazole ring allows for the creation of materials with tailored properties. For instance, the synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles provides access to new asymmetric imine ligands that can be used to generate mixed-metal polynuclear complexes. rsc.org These complex structures have potential applications in areas such as molecular magnetism and functional materials.
Use in Electronic Applications
While the direct use of this compound in electronic applications is not widely reported, related pyrazole derivatives have shown promise in this area. Pyrazolines, for example, can act as hole-transporting materials in organic electroluminescent devices (OLEDs) due to their p-π conjugated system. jchemlett.com The development of new pyrazole derivatives with specific electronic properties is an active area of research. For instance, a practical synthesis of pyrazol-4-thiols has been developed, which are valuable intermediates for materials with potential electronic applications. chemrxiv.org
Industrial and Analytical Chemistry Applications
The pyrazole scaffold, particularly the this compound and its related pyrazolone structures, is a versatile building block in various industrial and analytical chemistry sectors. The unique chemical properties of the pyrazole ring, including its two adjacent nitrogen atoms and the capacity for various substitutions, allow for the synthesis of a wide range of commercially significant molecules. primachemicals.commdpi.com These derivatives find utility as precursors in the agrochemical industry, as key components in the synthesis of dyes for multiple industries, as effective corrosion retardants for metals, and as specialized labels for analytical techniques.
Precursors for Agrochemicals
The pyrazole ring is a prominent structural motif in many modern agrochemicals, including herbicides, insecticides, and fungicides. nih.govnih.gov The versatility of this heterocyclic structure allows for the development of compounds with diverse biological activities, making it a valuable framework in the search for new and effective crop protection agents. mdpi.comnih.gov
Research has focused on designing and synthesizing novel pyrazole derivatives to identify new lead compounds for herbicide and pesticide development. nih.govacs.org A significant class of pyrazole-based herbicides targets the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plant metabolism. acs.org
Key Research Findings in Pyrazole-Based Agrochemicals:
HPPD Inhibitors: A study focused on pyrazole derivatives with a benzoyl scaffold identified several compounds with potent inhibitory activity against the Arabidopsis thaliana HPPD (AtHPPD) enzyme. Compound Z9 showed an IC₅₀ value of 0.05 μM, significantly more potent than the commercial herbicides topramezone (B166797) (1.33 μM) and mesotrione (B120641) (1.76 μM). acs.org Furthermore, compounds Z5 , Z15 , Z20 , and Z21 displayed excellent post-emergence herbicidal activity and demonstrated high safety for crops like maize, cotton, and wheat. acs.org
Pre-emergence Herbicides: The herbicide pyroxasulfone (B108660), which contains a pyrazole core, is effective for pre-emergence control of grass and broadleaf weeds in corn and soybean fields. nih.gov Inspired by this, researchers have synthesized new pyrazole derivatives containing phenylpyridine moieties. nih.gov
Post-emergence Herbicides: In greenhouse evaluations, certain novel pyrazole derivatives showed promising post-emergence herbicidal effects. For example, compounds 6a and 6c from one study exhibited 50% inhibition against Setaria viridis (green foxtail), a performance slightly better than pyroxasulfone in the same application. nih.gov
The development of pyrazole-containing agrochemicals is an active area of research, with efforts continually being made to discover compounds with improved efficacy, greater crop selectivity, and favorable environmental profiles. acs.orgresearchgate.net
Table 1: Examples of Pyrazole Derivatives in Agrochemical Research
| Compound/Class | Target/Application | Key Finding | Reference |
|---|---|---|---|
| Z9 (Pyrazole-benzoyl derivative) | HPPD Enzyme Inhibitor | Exhibited superior inhibitory activity (IC₅₀ = 0.05 μM) compared to commercial herbicides topramezone and mesotrione. acs.org | acs.org |
| Z21 (Pyrazole-benzoyl derivative) | Pre-emergence Herbicide | Showed better pre-emergence inhibition of Echinochloa crusgalli than topramezone and mesotrione. acs.org | acs.org |
| Pyroxasulfone | Pre-emergence Herbicide | Provides excellent control of grass and broadleaf weeds in corn and soybeans. nih.gov | nih.gov |
| Compounds 6a and 6c (Phenylpyridine-pyrazole derivatives) | Post-emergence Herbicide | Demonstrated 50% inhibition against Setaria viridis, slightly outperforming pyroxasulfone. nih.gov | nih.gov |
Application as Dyes (Textile, Photographic, Food, Cosmetics Industries)
Pyrazolone derivatives are fundamental intermediates in the dye industry, prized for their ability to form the basis of a wide spectrum of vibrant and strong colors. primachemicals.comwikipedia.org The pyrazolone group, often used in conjunction with an azo group (-N=N-), creates a class of dyes known as azopyrazolones, which have found applications across numerous industries. wikipedia.org
Textile Industry: Pyrazolones are extensively used to create dyes for textiles, particularly synthetic fabrics like polyester (B1180765) (PET). primachemicals.comnih.govresearchgate.net These dyes are known for their bright hues, typically in the yellow to orange range, high color strength, and good fastness properties. primachemicals.comnih.gov Research has focused on synthesizing novel pyrazole-based disperse dyes to improve dyeing processes, such as using environmentally friendly supercritical carbon dioxide instead of water, and to enhance color fastness on fabrics like polyester and nylon. researchgate.netnih.govemerald.com
Photographic Industry: Specific pyrazolone dyestuffs are utilized in the manufacturing of photographic materials. google.com They serve specialized functions as filter dyes, which are placed in colloid interlayers between light-sensitive layers to absorb certain wavelengths of light. google.com They are also used as antihalation dyes to prevent the reflection of light back through the emulsion, which would otherwise reduce the sharpness of the photographic image. google.com
Food Industry: A prominent example of a pyrazolone derivative used as a food colorant is Tartrazine, also known as E 102 or Yellow 5. wikipedia.orgontosight.ai Tartrazine is a synthetic yellow azo dye widely used in products like soft drinks, candies, and baked goods to impart a consistent and vibrant color. ontosight.aifoodpolitics.com It is one of the most consumed food dyes globally. foodpolitics.com
Cosmetics Industry: The versatility of pyrazolones extends to cosmetics, where they are formulated into pigments for various personal care products. primachemicals.com Phenyl Methyl Pyrazolone, for example, is used as an intermediate in permanent hair coloring systems, where it helps produce color directly inside the hair fiber. cosmeticsinfo.org
Table 2: Applications of Pyrazolone-Based Dyes in Various Industries
| Industry | Specific Application | Example Compound/Class | Key Characteristics | Reference |
|---|---|---|---|---|
| Textile | Dyeing of polyester (PET) and nylon fabrics | Azo pyrazolone disperse dyes | Produces bright yellow to orange hues; high color strength and fastness. primachemicals.comnih.gov | primachemicals.comnih.govresearchgate.net |
| Photographic | Filter dyes, antihalation dyes | Pyrazolone dyestuffs | Improves image sharpness and color fidelity in photographic materials. google.com | google.com |
| Food | Food coloring | Tartrazine (Yellow 5) | Water-soluble, provides a stable and vibrant yellow color. ontosight.ai | wikipedia.orgontosight.aifoodpolitics.com |
| Cosmetics | Hair dyes and colors | Phenyl Methyl Pyrazolone | Acts as an intermediate in permanent hair coloring systems. cosmeticsinfo.org | primachemicals.comcosmeticsinfo.org |
Corrosion Retardants
Derivatives of pyrazole and pyrazolone have been identified as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments. researchgate.netsrce.hrnih.gov These organic compounds function by adsorbing onto the metal surface, creating a protective film that isolates the metal from the corrosive medium. researchgate.netnih.govresearchgate.net The presence of heteroatoms (nitrogen, oxygen) and π-electrons in the pyrazole ring structure facilitates this adsorption process. nih.govresearchgate.net
The inhibition mechanism can involve physisorption (electrostatic interaction) or chemisorption (covalent bond formation), and often follows established adsorption models like the Langmuir or Freundlich isotherms. researchgate.netsrce.hriapchem.org Many pyrazolone derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov
Numerous studies have demonstrated the efficacy of these compounds:
For C-Steel: In hydrochloric acid (HCl) solutions, pyrazolone derivatives have shown significant inhibition efficiency. researchgate.netnih.gov One study found that two novel pyrazole compounds, L4 and L6, acted as mixed-type inhibitors, with L6 achieving an efficiency of 91.8% at a concentration of 10⁻³ M. nih.gov The adsorption was determined to be chemical in nature and followed the Langmuir isotherm. nih.gov Another investigation confirmed that pyrazolone derivatives are effective mixed-type inhibitors for C-steel in HCl, with efficiency increasing with inhibitor concentration. researchgate.net
For Copper: In sulfuric acid (H₂SO₄) media, pyrazolone derivatives have also proven to be good corrosion inhibitors for copper. srce.hriapchem.org A study of three different pyrazolone derivatives found inhibition efficiencies up to 90.1% at a 10 mM concentration. srce.hriapchem.org The protection efficiency was observed to increase with higher inhibitor concentration but decrease with rising temperature, and the adsorption process was spontaneous and followed the Langmuir isotherm. srce.hriapchem.org
Table 3: Research Findings on Pyrazolone Derivatives as Corrosion Inhibitors
| Inhibitor Class | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Findings | Reference |
|---|---|---|---|---|---|
| Pyrazolone Derivatives | C-Steel | 0.5 M HCl | Not specified, but effective | Acts as a mixed-type inhibitor; adsorption follows Freundlich isotherm. researchgate.net | researchgate.net |
| Pyrazolone Derivatives (Py I, Py II, Py III) | Copper | H₂SO₄ | 90.1% (for Py I) | Efficiency increases with concentration; adsorption is spontaneous and follows Langmuir isotherm. srce.hriapchem.org | srce.hriapchem.org |
| Pyrazole Derivatives (L4, L6) | Carbon Steel (CS) | 1 M HCl | 91.8% (for L6) | Acts as a mixed-type inhibitor; chemisorption follows Langmuir isotherm. nih.gov | nih.gov |
| 4-phenylazo-3-methyl-2-pyrazolon-5-one derivatives | C-Steel | 2 M HCl | Not specified, but effective | Mixed-type inhibitor; efficiency decreases with rising temperature; follows Frumkin's adsorption isotherm. researchgate.net | researchgate.net |
Labels for Chromatographic Analysis
The pyrazole structure serves as a valuable scaffold for the synthesis of fluorescent molecules that can be used as labels or probes in analytical chemistry, including for chromatographic applications. nih.govnih.gov By chemically attaching a fluorophore (a fluorescent chemical group) to the pyrazole ring, or by designing the pyrazole derivative itself to be fluorescent, scientists can create tools for highly sensitive detection. nih.govrsc.org
Fluorescence-labeled molecules are powerful tools for monitoring complex processes and are used for detection in techniques like High-Performance Liquid Chromatography (HPLC) with fluorescence detection. nih.gov The principle involves tagging an otherwise non-fluorescent analyte with a fluorescent pyrazole label, allowing for its sensitive detection and quantification.
Key aspects of pyrazole-based fluorescent labels include:
Synthesis: Fluorescent pyrazole derivatives can be synthesized through various chemical reactions. For instance, a fluorescently labeled pyrazole derivative with a dansyl moiety (EH-DF) was created by substituting the naphthalene (B1677914) part of a parent compound. nih.gov Other approaches involve multi-step syntheses starting from chalcone (B49325) precursors to generate libraries of fluorescent pyrazoline and pyrazole sensors. rsc.org
Photophysical Properties: These labels exhibit specific fluorescence properties, including distinct maximum excitation and emission wavelengths. The derivative EH-DF, for example, displayed a maximal excitation at 350 nm and a maximal emission at 535 nm, with sufficient fluorescence intensity for detection at micromolar concentrations. nih.gov Another study reported a pyrazole sensor (7 ) that could be used for "turn-off" detection of Fe³⁺ ions. rsc.org
Applications: While primarily developed as fluorescent probes for bioimaging and ion sensing, the same principles apply to their use as derivatizing agents or labels in chromatography. nih.govrsc.org For example, gold nanoparticles capped with a benzoyl pyrazolone derivative were developed as a selective fluorescent chemosensor for detecting Al³⁺ ions in water samples, demonstrating the analytical utility of such systems. researchgate.net
Table 4: Examples of Fluorescent Pyrazole Derivatives and Their Properties
| Compound Name | Fluorophore/Core Structure | Excitation Max (λex) | Emission Max (λem) | Application/Finding | Reference |
|---|---|---|---|---|---|
| EH-DF | Pyrazole with dansyl moiety | 350 nm | 535 nm | Synthesized as a fluorescent label for biological study. nih.gov | nih.gov |
| Pyrazoline 2 | Anthracene-pyrazoline | Not specified | Not specified | "Turn-off" fluorescent sensor for Fe³⁺ detection in aqueous environments. rsc.org | rsc.org |
| Pyrazole 7 | Naphthalene-pyrazole | Not specified | Not specified | "Turn-off" fluorescent sensor for Fe³⁺ with a detection limit of 3.41 μM. rsc.org | rsc.org |
| BMPBP-AuNPs | Benzoyl pyrazolone capped gold nanoparticles | Not specified | 650 nm | Fluorescent chemosensor for Al³⁺ detection in water samples. researchgate.net | researchgate.net |
Future Directions and Emerging Research Avenues in 3 Hydroxymethyl 1h Pyrazol 4 Ol Chemistry
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. mdpi.comrsc.org Future research in the synthesis of 3-(hydroxymethyl)-1H-pyrazol-4-ol and its derivatives is expected to focus on green chemistry principles, moving away from hazardous reagents and solvents.
Current synthetic strategies for pyrazole (B372694) derivatives often involve the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, a method known as the Knorr pyrazole synthesis. jetir.orgijraset.comamanote.com However, these traditional methods can suffer from drawbacks such as harsh reaction conditions and the use of volatile organic solvents.
Emerging sustainable approaches that could be adapted for the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce solvent usage in the synthesis of various pyrazole derivatives. mdpi.comnih.gov The application of microwave irradiation to the synthesis of this compound could offer a more energy-efficient route.
Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without a catalyst and in the absence of a solvent represents a significant step towards sustainability. mdpi.com Research into solid-state reactions or reactions in aqueous media for the synthesis of functionalized pyrazoles is a promising area. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer high atom economy and procedural simplicity. mdpi.com Designing an MCR for the one-pot synthesis of this compound from simple precursors would be a significant advancement.
| Synthetic Approach | Key Advantages | Potential for this compound |
| Microwave-Assisted Synthesis | Faster reaction times, higher yields, reduced solvent use. nih.gov | Potentially rapid and efficient synthesis from appropriate precursors. |
| Catalyst-Free Synthesis | Reduced environmental impact, simplified purification. mdpi.com | A greener alternative to traditional metal-catalyzed reactions. |
| Aqueous Media Synthesis | Environmentally friendly solvent, potential for unique reactivity. researchgate.net | Enhanced sustainability and potential for novel synthetic pathways. |
| Multicomponent Reactions | High atom economy, operational simplicity. mdpi.com | Streamlined synthesis from readily available starting materials. |
Exploration of Under-Investigated Derivatization Pathways
The two functional groups of this compound, the hydroxymethyl and the phenolic hydroxyl group, along with the pyrazole ring itself, provide a rich platform for derivatization. Future research will likely focus on selectively modifying these sites to create a diverse library of novel compounds.
The reactivity of the pyrazole ring system allows for electrophilic substitution, typically at the 4-position, although this position is already substituted in the parent compound. mdpi.com However, the nitrogen atoms of the pyrazole ring can be alkylated or acylated. rsc.org
Key derivatization pathways to be explored include:
Selective O-Alkylation and O-Acylation: Developing selective methods to functionalize either the hydroxymethyl or the phenolic hydroxyl group will be crucial for creating a wide range of ethers and esters with potentially new properties.
N-Functionalization: The nitrogen atoms of the pyrazole ring can be targeted to introduce various substituents, which can significantly influence the compound's electronic and steric properties. mdpi.com
Oxidation of the Hydroxymethyl Group: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing further handles for derivatization, such as the formation of imines or amides. rsc.org
Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the pyrazole scaffold would enable the use of click chemistry for the facile construction of more complex molecules.
Advanced Characterization Techniques for Complex Analogues
As more complex analogues of this compound are synthesized, the need for sophisticated analytical techniques for their unambiguous characterization becomes critical.
Standard spectroscopic methods such as NMR and mass spectrometry are fundamental. ijtsrd.com However, for complex structures and for studying dynamic processes like tautomerism, more advanced techniques will be necessary.
Future research will likely employ a combination of the following:
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for elucidating the connectivity of complex molecules and for assigning the signals of the pyrazole ring and its substituents. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net This is particularly important for determining the preferred tautomeric form.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are essential for confirming the elemental composition of new compounds.
Computational Spectroscopy: The combination of experimental spectroscopic data with theoretical calculations, such as DFT-based predictions of NMR chemical shifts, can provide a powerful tool for structural elucidation.
| Technique | Information Gained | Relevance to this compound Analogues |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity and spatial relationships of atoms. mdpi.com | Unambiguous assignment of protons and carbons in complex derivatives. |
| X-ray Crystallography | Precise 3D structure and intermolecular interactions. researchgate.net | Determination of tautomeric forms and solid-state packing. |
| High-Resolution Mass Spectrometry | Accurate mass and elemental composition. | Confirmation of the identity of newly synthesized compounds. |
| Computational Spectroscopy | Predicted spectroscopic parameters. | Aid in the interpretation of experimental spectra and structural assignment. |
Deeper Theoretical Insights into Reactivity and Structure-Property Relationships
Computational chemistry offers a powerful lens through which to understand the fundamental properties of molecules and to predict their behavior. dntb.gov.ua For this compound and its derivatives, theoretical studies can provide deep insights into their electronic structure, reactivity, and the relationship between their structure and their properties.
A key aspect of pyrazole chemistry is the phenomenon of tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. mdpi.com The position of this equilibrium can have a profound impact on the molecule's reactivity and its interactions with other molecules.
Future theoretical investigations are expected to focus on:
Tautomerism Studies: Using high-level quantum chemical calculations to predict the relative energies of the different tautomers of this compound and its derivatives in various environments (gas phase, different solvents).
Reactivity Indices: Calculating and analyzing reactivity descriptors such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. dntb.gov.ua
Structure-Property Relationships: Developing quantitative structure-property relationship (QSPR) models to correlate calculated molecular descriptors with experimentally observed properties, which can guide the design of new molecules with desired characteristics.
Molecular Dynamics Simulations: Simulating the behavior of these molecules over time to understand their conformational dynamics and their interactions with their environment. dntb.gov.ua
Expanding Non-Biological Industrial and Environmental Applications
While pyrazole derivatives are well-known for their biological activities, there is a growing interest in exploring their applications in other fields. tandfonline.comnih.govnumberanalytics.com The unique coordination chemistry of pyrazoles, where the nitrogen atoms can act as ligands for metal ions, makes them attractive for applications in materials science and catalysis. researchgate.netresearchgate.net
Potential non-biological applications for this compound and its derivatives include:
Corrosion Inhibitors: Pyrazole derivatives have shown promise as corrosion inhibitors for various metals and alloys. The nitrogen and oxygen atoms in this compound could effectively coordinate to metal surfaces, forming a protective layer.
Ligands for Catalysis: The ability of pyrazoles to form stable complexes with a wide range of metal ions suggests that derivatives of this compound could be developed as ligands for homogeneous and heterogeneous catalysis. researchgate.net
Functional Materials: The pyrazole scaffold can be incorporated into larger molecular architectures to create materials with interesting optical or electronic properties, such as fluorescent sensors or components for organic light-emitting diodes (OLEDs). rsc.orgmdpi.com
Environmental Remediation: The chelating properties of pyrazole derivatives could be exploited for the development of sensors for the detection of heavy metal ions or for their removal from contaminated water.
| Application Area | Underlying Principle | Potential of this compound Derivatives |
| Corrosion Inhibition | Adsorption onto metal surfaces via heteroatoms. | The N and O atoms can form a protective film on metals. |
| Catalysis | Formation of stable metal complexes. researchgate.net | Can act as ligands to create catalytically active metal centers. |
| Functional Materials | Incorporation into conjugated systems. rsc.org | Potential for creating novel fluorescent or electronic materials. |
| Environmental Remediation | Chelation of metal ions. | Can be developed as sensors or sequestering agents for pollutants. |
Q & A
What are the most reliable synthetic routes for 3-(hydroxymethyl)-1H-pyrazol-4-ol, and how can reaction conditions be optimized to improve yield?
Basic Question
The synthesis of this compound typically involves multi-step procedures. A common approach includes cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes, followed by functionalization of the hydroxymethyl group. For instance, and describe analogous pyrazole syntheses using THF as a solvent and recrystallization from ethyl acetate to isolate intermediates. Optimization strategies include:
- Temperature control : Maintaining low temperatures (–20°C) during diazomethane reactions to prevent side-product formation .
- Solvent selection : Polar aprotic solvents (e.g., DCM or THF) enhance reactivity in cyclization steps .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or HPLC (>95% purity) ensures high yields of the target compound .
Which spectroscopic and chromatographic methods are critical for characterizing this compound, and how should data discrepancies be resolved?
Basic Question
Key characterization tools include:
- 1H/13C NMR : To confirm the hydroxymethyl (–CH2OH) and pyrazole ring protons. For example, reports δ ~4.5 ppm for –CH2OH and δ ~8.0–9.0 ppm for pyrazole protons.
- HRMS : Validates molecular formula (e.g., C5H6N2O2) with <2 ppm mass error .
- HPLC : Assesses purity (>95%) using reverse-phase C18 columns .
Data resolution : Discrepancies between theoretical and observed NMR shifts may arise from tautomerism or hydrogen bonding. Cross-validate with FTIR (O–H stretch at ~3200 cm⁻¹) and X-ray crystallography .
How can researchers address positional isomerism and by-product formation during the synthesis of this compound derivatives?
Advanced Question
Positional isomerism (e.g., hydroxymethyl at C3 vs. C5) is a common challenge. highlights that substituent positioning on the benzyl ring alters reactivity. Mitigation strategies:
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to temporarily block –CH2OH during functionalization .
- Reaction monitoring : LC-MS tracks intermediate formation to isolate desired isomers .
- Crystallographic analysis : Resolve ambiguities via single-crystal XRD, as in , which refined NH hydrogen positions using SHELX .
What crystallographic challenges arise in determining the hydrogen-bonding network of this compound, and how can they be resolved?
Advanced Question
Hydroxymethyl groups participate in hydrogen bonds, complicating crystal packing analysis. and suggest:
- Graph set analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings) to predict polymorphism .
- Refinement tools : SHELXL refines H-atom positions in difference Fourier maps, critical for resolving –OH orientation .
- Temperature factors : High thermal motion in –CH2OH may require low-temperature (100 K) data collection to improve resolution .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound derivatives?
Advanced Question
and demonstrate SAR workflows for pyrazole derivatives:
- Functional group variation : Synthesize analogs with halogen (Cl, F) or methoxy substituents to assess electronic effects on bioactivity .
- Pharmacophore mapping : Use docking studies to identify key interactions (e.g., hydroxymethyl H-bonding with target proteins) .
- In vitro assays : Test anti-inflammatory or antimicrobial activity via COX-2 inhibition or MIC assays, correlating results with substituent patterns .
How should researchers reconcile contradictions between spectroscopic data and computational modeling for this compound?
Advanced Question
Discrepancies often arise in tautomeric equilibria or solvent effects. and recommend:
- Solvent-dependent NMR : Compare DMSO-d₆ (H-bond accepting) vs. CDCl₃ to observe tautomer shifts .
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict dominant tautomers .
- Dynamic NMR : Variable-temperature experiments detect slow exchange processes, as seen in for NH proton refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
